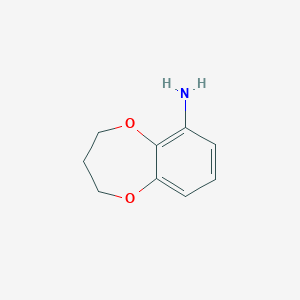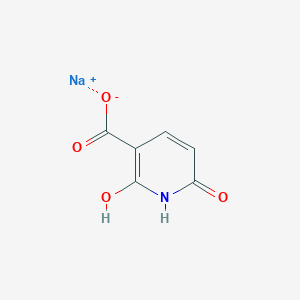![molecular formula C9H19NO B13196682 {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine is an organic compound with a unique structure that includes an oxane ring substituted with methyl groups and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methylamine derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(propyl)amine: Contains a propyl group, leading to different chemical properties.
Uniqueness
The uniqueness of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine lies in its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-7-4-9(6-10-3)5-8(2)11-7/h7-10H,4-6H2,1-3H3/t7-,8+,9? |
InChI Key |
OVFSHMLJLSCLKT-JVHMLUBASA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CNC |
Canonical SMILES |
CC1CC(CC(O1)C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


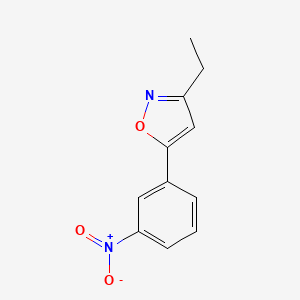
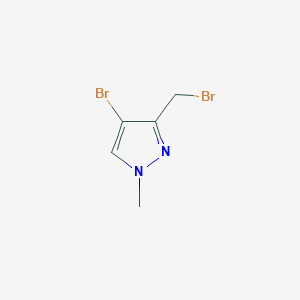
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
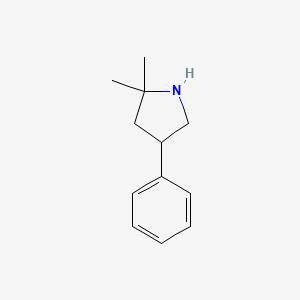

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
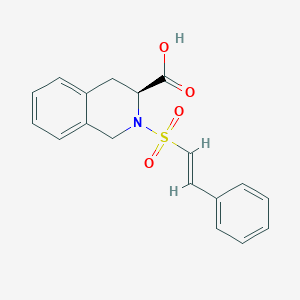
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
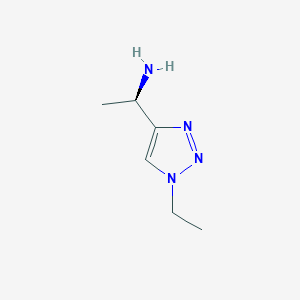
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
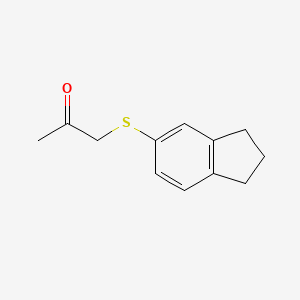
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
